molecular formula C19H30O3 B8740382 3,4-Dihexyloxybenzaldehyde CAS No. 64000-53-9

3,4-Dihexyloxybenzaldehyde

Cat. No.: B8740382
CAS No.: 64000-53-9
M. Wt: 306.4 g/mol
InChI Key: FGIGDNKLOWBLKJ-UHFFFAOYSA-N
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Description

3,4-Dihexyloxybenzaldehyde is a synthetic benzaldehyde derivative featuring two hexyloxy (-O-C₆H₁₃) substituents at the 3 and 4 positions of the aromatic ring. This compound is hypothesized to exhibit unique physicochemical properties due to its long alkyl chains, which may enhance lipophilicity and influence solubility, crystallinity, and reactivity. Therefore, this article will focus on structurally analogous compounds, such as 3,4-dimethoxybenzaldehyde, 3,4-dihydroxybenzaldehyde, and others, to infer trends and differences.

Properties

CAS No.

64000-53-9

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

3,4-dihexoxybenzaldehyde

InChI

InChI=1S/C19H30O3/c1-3-5-7-9-13-21-18-12-11-17(16-20)15-19(18)22-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3

InChI Key

FGIGDNKLOWBLKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of benzaldehyde derivatives with substituents in the 3,4 positions or similar configurations:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Substituents Key Physical Observations References
3,4-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.17 44–48 Methoxy (3,4) Crystallizes without H-bonds/stacking; prone to oiling out
3,4-Dihydroxybenzaldehyde C₇H₆O₃ 138.12 Not reported Hydroxy (3,4) High polarity; requires safety precautions (e.g., skin/eye protection)
3,4-Dimethylbenzaldehyde C₉H₁₀O 134.18 Not reported Methyl (3,4) Lower polarity; used in API intermediates
3,5-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.17 Not specified Methoxy (3,5) Symmetrical substitution alters reactivity vs. 3,4-isomer
3,4-Dimethoxy-2-methylbenzaldehyde C₁₀H₁₂O₃ 180.20 Not reported Methoxy (3,4), methyl (2) Increased steric hindrance; specialized synthesis required
Key Observations:
  • Substituent Effects: Methoxy groups (e.g., in 3,4-dimethoxybenzaldehyde) enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions.
  • Alkyl Chain Length : Hexyloxy groups (hypothetically in 3,4-dihexyloxybenzaldehyde) would likely reduce melting points and increase lipophilicity compared to methoxy or hydroxy analogs, though direct data is unavailable.

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